

Application Notes and Protocols: Combining ONC-392 with Pembrolizumab in Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale, clinical data, and experimental protocols relevant to the combination of ONC-392 (a next-generation anti-CTLA-4 antibody) and pembrolizumab (an anti-PD-1 antibody) in cancer research.

Introduction

The combination of immune checkpoint inhibitors targeting cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) and programmed cell death protein 1 (PD-1) has emerged as a powerful strategy in cancer immunotherapy. ONC-392 is a novel, pH-sensitive anti-CTLA-4 antibody designed to have an improved safety profile while maintaining potent anti-tumor activity. Pembrolizumab is a well-established anti-PD-1 antibody that has demonstrated efficacy across a wide range of malignancies. This document outlines the mechanisms of action, summarizes key clinical trial data, and provides detailed protocols for preclinical and clinical research involving the combination of ONC-392 and pembrolizumab.

Mechanisms of Action

ONC-392: ONC-392 is a humanized IgG1 monoclonal antibody that targets CTLA-4, a key negative regulator of T-cell activation.[1] Unlike first-generation anti-CTLA-4 antibodies, ONC-392 is designed to be pH-sensitive, dissociating from CTLA-4 in the acidic tumor microenvironment. This property is intended to preserve CTLA-4 recycling in normal tissues,

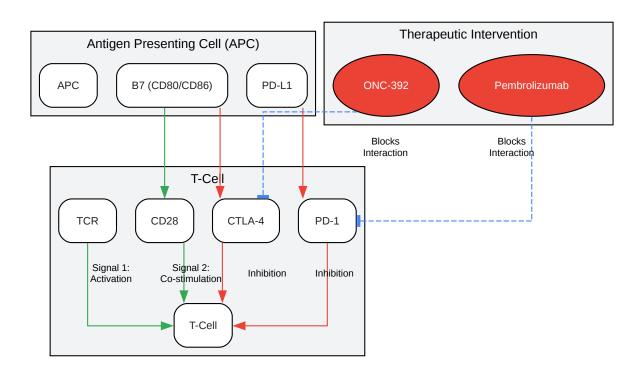


potentially reducing immune-related adverse events, while still enabling potent anti-tumor activity through the depletion of regulatory T cells (Tregs) within the tumor.[2]

Pembrolizumab: Pembrolizumab is a humanized monoclonal antibody that binds to the PD-1 receptor on T cells, blocking its interaction with the ligands PD-L1 and PD-L2, which are often overexpressed on cancer cells.[3][4] By inhibiting the PD-1/PD-L1 pathway, pembrolizumab restores the ability of the immune system to recognize and attack cancer cells.[3][4]

Combined Effect: The combination of ONC-392 and pembrolizumab targets two distinct and non-redundant inhibitory pathways in T-cell activation. This dual blockade is hypothesized to produce a synergistic anti-tumor immune response, leading to more profound and durable clinical responses than either agent alone.

Signaling Pathway



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Caption: Dual blockade of CTLA-4 and PD-1 pathways.



Clinical Trial Data

The combination of ONC-392 and pembrolizumab has been evaluated in several clinical trials. The following tables summarize the key efficacy and safety data from the PRESERVE-001 and PRESERVE-004 studies.

Table 1: Efficacy of ONC-392 and Pembrolizumab

Combination Therapy

Clinical Trial	Indication	Treatmen t Arm	Number of Patients (evaluabl e)	Objective Respons e Rate (ORR)	Disease Control Rate (DCR)	Referenc e
PRESERV E-001	Metastatic Cancer (Dose Escalation)	ONC-392 (3 or 6 mg/kg) + Pembrolizu mab (200 mg)	10	30%	90%	[5]
PRESERV E-001	Metastatic Melanoma (Dose Expansion)	ONC-392 (6 mg/kg) + Pembrolizu mab (200 mg)	6	83.3% (5 PR)	100% (5 PR, 1 SD)	[5]
PRESERV E-004	Platinum- Resistant Ovarian Cancer	ONC-392 (1 mg/kg) + Pembrolizu mab (200 mg)	32	25.0%	46.9%	[6]
PRESERV E-004	Platinum- Resistant Ovarian Cancer	ONC-392 (2 mg/kg) + Pembrolizu mab (200 mg)	29	27.6%	41.4%	[6]



PR: Partial Response; SD: Stable Disease

Table 2: Safety Profile of ONC-392 and Pembrolizumab

Combination Therapy (PRESERVE-004)

Adverse Event Category	ONC-392 (1 mg/kg) + Pembrolizumab (n=33)	ONC-392 (2 mg/kg) + Pembrolizumab (n=29)	Reference
Any-Grade Treatment- Emergent AEs (TEAEs)	100%	96.6%	
Grade ≥3 TEAEs	75.8%	86.2%	

Experimental ProtocolsIn Vitro Treg Suppression Assay

This protocol is adapted from established methods and can be used to assess the impact of ONC-392 on the suppressive function of regulatory T cells.

Objective: To determine if ONC-392 can reverse Treg-mediated suppression of effector T cell proliferation.

Materials:

- Peripheral blood mononuclear cells (PBMCs) from healthy donors
- CD4+ T Cell Isolation Kit
- CD25+ Regulatory T Cell Isolation Kit
- Carboxyfluorescein succinimidyl ester (CFSE)
- Anti-CD3/CD28 T cell activation beads
- Recombinant human IL-2



- ONC-392 and isotype control antibody
- FACS buffer (PBS with 2% FBS)
- 96-well round-bottom plates
- Flow cytometer

Procedure:

- Isolate Responder and Regulatory T Cells:
 - Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
 - Isolate CD4+ T cells from PBMCs using a negative selection kit.
 - Isolate CD4+CD25+ Tregs from the CD4+ population using a positive selection kit.
 - The remaining CD4+CD25- cells will be used as responder T cells (Tresp).
- Label Responder T Cells with CFSE:
 - Resuspend Tresp cells at 1 x 10⁶ cells/mL in PBS.
 - Add CFSE to a final concentration of 5 μM and incubate for 10 minutes at 37°C.
 - Quench the staining by adding 5 volumes of ice-cold culture medium and incubate for 5 minutes on ice.
 - Wash the cells twice with culture medium.
- Co-culture of Tregs and Tresp:
 - Plate the CFSE-labeled Tresp cells at 1 x 10⁵ cells/well in a 96-well round-bottom plate.
 - Add Tregs at varying Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4, 1:8).



- Add ONC-392 or an isotype control antibody at various concentrations (e.g., 0.1, 1, 10 μg/mL).
- Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio and IL-2 to a final concentration of 100 U/mL.
- Culture for 4-5 days at 37°C in a 5% CO2 incubator.
- Flow Cytometry Analysis:
 - Harvest the cells and stain with anti-CD4 and anti-CD25 antibodies.
 - Acquire data on a flow cytometer and analyze the CFSE dilution in the CD4+ Tresp population to determine the extent of proliferation.

In Vitro PD-1/PD-L1 Blockade Bioassay

This protocol describes a cell-based reporter assay to measure the ability of pembrolizumab to block the PD-1/PD-L1 interaction.

Objective: To quantify the potency of pembrolizumab in blocking PD-1/PD-L1 signaling.

Materials:

- PD-1 Effector Cells (e.g., Jurkat cells stably expressing human PD-1 and an NFAT-luciferase reporter)
- PD-L1 aAPC/CHO-K1 Cells (CHO-K1 cells stably expressing human PD-L1 and a T-cell receptor activator)
- Pembrolizumab and isotype control antibody
- Luciferase assay reagent
- 96-well white, flat-bottom plates
- Luminometer

Procedure:



- Cell Plating:
 - Plate PD-L1 aAPC/CHO-K1 cells at an optimized density in a 96-well plate and incubate overnight.
- Antibody Addition and Co-culture:
 - Prepare serial dilutions of pembrolizumab and the isotype control antibody.
 - Add the antibody dilutions to the wells containing the PD-L1 aAPC/CHO-K1 cells.
 - Add the PD-1 Effector Cells to the wells.
 - Incubate the co-culture for 6 hours at 37°C in a 5% CO2 incubator.
- Luminescence Measurement:
 - Allow the plate to equilibrate to room temperature.
 - Add luciferase assay reagent to each well.
 - Measure luminescence using a luminometer.

In Vivo Xenograft Mouse Model Study

This protocol outlines a general workflow for evaluating the in vivo efficacy of the ONC-392 and pembrolizumab combination in a humanized mouse model.

Objective: To assess the synergistic anti-tumor activity of combined ONC-392 and pembrolizumab treatment in vivo.

Materials:

- Humanized mice (e.g., immunodeficient mice reconstituted with human hematopoietic stem cells)
- Human cancer cell line (e.g., MC38 colon adenocarcinoma)
- ONC-392 and pembrolizumab



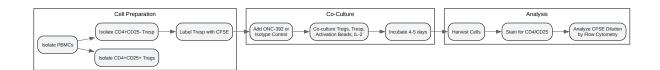
- Vehicle control (e.g., PBS)
- Calipers for tumor measurement

Procedure:

- Tumor Implantation:
 - Subcutaneously implant human cancer cells into the flank of the humanized mice.
 - Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
- Treatment Administration:
 - Randomize mice into treatment groups (e.g., Vehicle, ONC-392 alone, pembrolizumab)
 alone, ONC-392 + pembrolizumab).
 - Administer treatments via an appropriate route (e.g., intraperitoneal injection) at predetermined doses and schedules.
- Tumor Growth Monitoring:
 - Measure tumor volume with calipers every 2-3 days.
 - Monitor animal body weight and overall health.
- Endpoint Analysis:
 - Euthanize mice when tumors reach a predetermined size or at the end of the study.
 - Excise tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).

Experimental Workflows

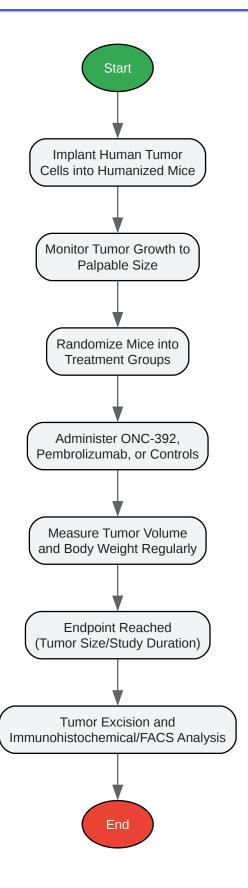




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Caption: Workflow for In Vitro Treg Suppression Assay.





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Caption: Workflow for In Vivo Xenograft Mouse Model Study.



Conclusion

The combination of ONC-392 and pembrolizumab represents a promising therapeutic strategy by targeting two critical immune checkpoint pathways. The clinical data to date suggests a manageable safety profile and encouraging anti-tumor activity in heavily pre-treated patient populations. The provided protocols offer a framework for researchers to further investigate the synergistic effects and mechanisms of this combination in preclinical and clinical settings. Further research is warranted to optimize dosing schedules, identify predictive biomarkers, and expand the application of this combination to other cancer types.

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